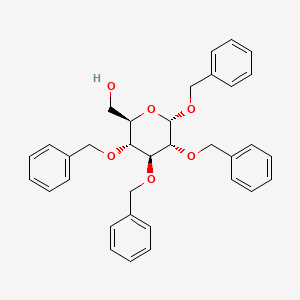

Benzyl 2,3,4-Tri-O-benzyl-|A-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside (TOBG) is a synthetic compound composed of a benzyl group and a glucose molecule. This compound has been studied extensively, mainly due to its potential applications in the fields of biochemistry and medicine, as well as its ability to act as an inhibitor of enzymes. In

Applications De Recherche Scientifique

Synthesis and Chemical Applications

Benzyl 2,3,4-Tri-O-benzyl-β-D-glucopyranoside is recognized as a critical building block in carbohydrate chemistry. Its efficient synthesis has been demonstrated through a selective debenzylation-acetylation process using ZnCl2-Ac2O-HOAc, showcasing its pivotal role in the field of synthetic organic chemistry (Lu, Navidpour & Taylor, 2005). Furthermore, its utility extends to facilitating regioselective preparations of partly O-benzylated D-glucopyranose acetates, proving its versatility in the synthesis of complex molecular structures (Cao, Okada & Yamada, 2006).

Molecular Conformation and Reactivity Studies

In-depth molecular studies reveal that benzyl 2,3,4-Tri-O-benzyl-β-D-glucopyranoside is instrumental in understanding the intricate interplay of protecting groups and side chain conformations in glycopyranosides. Such investigations shed light on how remote substituents influence glycosylation, offering valuable insights into the complex dynamics of molecular structures and their reactivity (Dharuman, Amarasekara & Crich, 2018).

Enzymatic and Chemical Synthesis

The compound plays a crucial role in the chemoenzymatic synthesis of naturally occurring benzyl 6-O-glycosyl-beta-D-glucopyranosides, highlighting its importance in enzymatic processes and synthesis in organic chemistry. This showcases its applicability in creating complex molecular assemblies, essential for advancing chemical synthesis and understanding biological mechanisms (Kawahara, Fujii & Kato, 2005).

Novel Glycosidation Techniques

The compound is instrumental in novel glycosidation techniques, contributing to the development of highly beta-selective O-glucosidations. This is crucial for the selective formation of molecular structures, offering a pathway to synthesize complex carbohydrates and glycoconjugates with specific configurations and properties (Okada, Mukae & Okajima, 2007).

Mécanisme D'action

Mode of Action

It’s likely that the compound interacts with its targets through its benzyl groups, which are known to participate in various chemical reactions .

Biochemical Pathways

, similar compounds have been noted to play a role in the synthesis of glycosylated natural products.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c .

Result of Action

Similar compounds have been associated with pharmacological breakthroughs targeting various ailments including cancer, diabetes, and inflammation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside. For instance, the compound’s stability can be affected by temperature, as it should be stored in a dry environment at 2-8°C . Other environmental factors such as pH and the presence of other compounds could also potentially influence its action and efficacy.

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWPIYGUZWWMDH-RUOAZZEASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2481244.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2481247.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2481249.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2481250.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481251.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481253.png)

![(2S)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2481254.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2481256.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2481260.png)